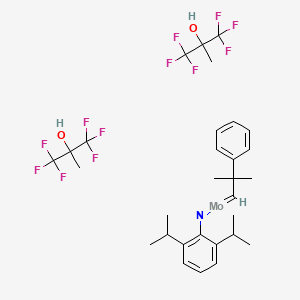
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate: is a complex organometallic compound. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. The compound contains molybdenum at its core, coordinated with a phenyl imino group and a phenylpropylidene ligand, along with hexafluoro-2-methylpropan-1-olate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate typically involves the reaction of molybdenum hexafluoride with appropriate ligands under controlled conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with photolysis (UV/VIS irradiation) at low temperatures (e.g., -80°C to 0°C) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The molybdenum center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands attached to the molybdenum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include norbornadiene and other olefins. Reactions are often conducted in solvents like THF, with photolysis at low temperatures to control the reaction kinetics .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with norbornadiene can lead to the formation of complex molybdenum-olefin adducts.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including olefin metathesis. Its unique structure allows it to facilitate the formation and breaking of carbon-carbon bonds efficiently .
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is used in the production of polymers and other advanced materials, where its catalytic properties are highly valued .
作用機序
The compound exerts its effects primarily through its role as a catalyst. The molybdenum center facilitates the activation of substrates, allowing for efficient chemical transformations. The imino and phenylpropylidene ligands play a crucial role in stabilizing the reactive intermediates, while the hexafluoro-2-methylpropan-1-olate groups enhance the compound’s stability and solubility in organic solvents .
類似化合物との比較
Similar Compounds
Schrock’s Catalyst: Another molybdenum-based catalyst with similar applications in olefin metathesis.
Grubbs’ Catalyst: A ruthenium-based catalyst used for similar purposes but with different ligand structures.
Uniqueness
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability compared to other catalysts .
特性
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVDWEMQFYIDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F12MoNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)
![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)
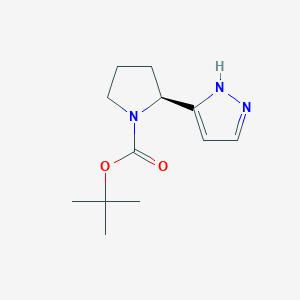
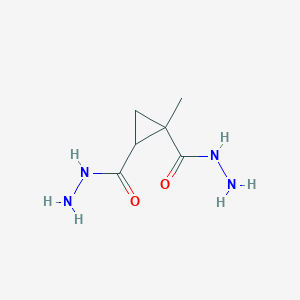
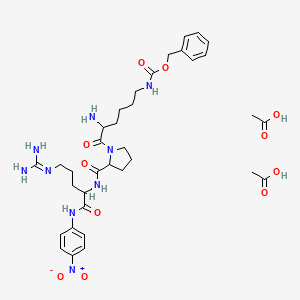
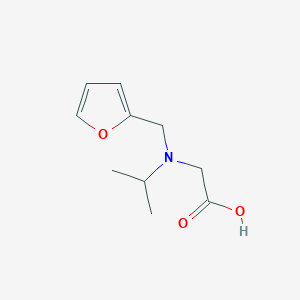
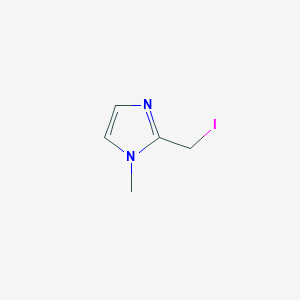
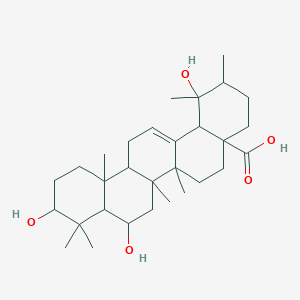
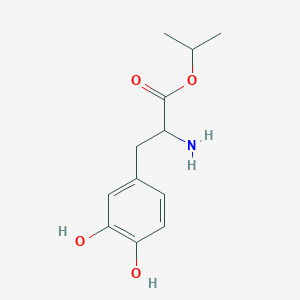
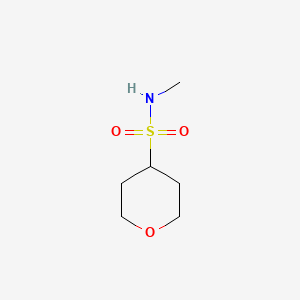
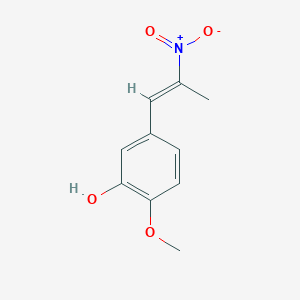
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)
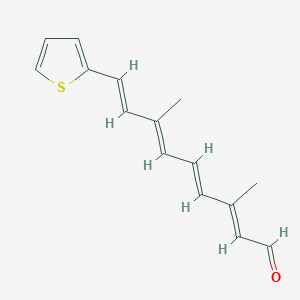
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
